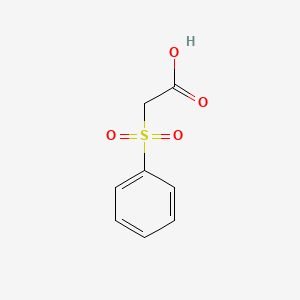

(Phenylsulfonyl)essigsäure

Übersicht

Beschreibung

Phenylsulfonylacetic acid (PSA) is a type of organic acid that has a wide range of applications in scientific research. It is a derivative of phenylsulfonyl chloride, a compound that is used as an intermediate in the synthesis of many organic compounds. PSA has been used in a variety of biochemical and physiological experiments, and it has a number of advantages and limitations when used in lab experiments. Additionally, this paper will provide a list of potential future directions for research involving PSA.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

(Phenylsulfonyl)essigsäure: wird hauptsächlich als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet . Seine Rolle ist entscheidend für die Entwicklung von Verbindungen, die weiter modifiziert werden können, um pharmazeutisch wirksame Stoffe (APIs) zu erzeugen. Diese Verbindung bietet eine funktionelle Gruppe, die gegenüber verschiedenen nukleophilen Substitutionen reaktiv ist, was ein häufiges Verfahren bei der Synthese komplexerer Arzneimittelmoleküle ist.

Agonisten des freien Fettsäure-Rezeptors 1

Die Forschung hat Derivate von This compound als potente Agonisten für den freien Fettsäure-Rezeptor 1 (FFA1) identifiziert . FFA1 ist ein wichtiges Ziel für die Behandlung von Typ-2-Diabetes, da es die glucose-stimulierte Insulinsekretion vermittelt. Die Derivate dieser Verbindung haben verbesserte Wirksamkeit und Sicherheitsprofile gezeigt, was sie zu vielversprechenden Kandidaten für Antidiabetika macht.

Synthese von heterocyclischen Verbindungen

This compound: wird bei der Synthese von heterocyclischen Verbindungen verwendet, die eine Kernstruktur in vielen therapeutischen Wirkstoffen darstellen . Die Sulfonylgruppe in der Verbindung wirkt als Abgangsgruppe in nukleophilen aromatischen Substitutionsreaktionen, was die Bildung cyclischer Strukturen erleichtert, die in vielen Pharmazeutika weit verbreitet sind.

Reduzierung der Lipophilie in Arzneimittelverbindungen

Es wurde festgestellt, dass die Sulfon-Carbonsäure-Einheit von This compound die Lipophilie in Arzneimittelverbindungen reduziert . Dies ist vorteilhaft in der Arzneimittelentwicklung, da hohe Lipophilie zu schlechter Löslichkeit und Bioverfügbarkeit sowie zu erhöhter Toxizität führen kann.

Verbesserung der pharmakokinetischen Eigenschaften

Derivate von This compound haben gezeigt, dass sie bessere pharmakokinetische Eigenschaften besitzen, wie z. B. reduzierte Cytotoxizität und β-Oxidation . Dies macht sie geeignet für die Entwicklung von Medikamenten mit einem günstigen Sicherheitsprofil und effektiver metabolischer Stabilität.

Entwicklung von Antidiabetika

Die Verbindung hat bei der Entwicklung von Medikamenten eine entscheidende Rolle gespielt, die die Glukosetoleranz verbessern, ohne das Risiko einer Hypoglykämie zu bergen . Dies ist besonders wichtig bei der Behandlung von Diabetes, wo die Aufrechterhaltung des Blutzuckerspiegels innerhalb eines normalen Bereichs entscheidend ist.

Verbesserung des Sicherheitsprofils

Studien haben gezeigt, dass This compound-Derivate zu Medikamenten entwickelt werden können, die keine signifikanten Nebenwirkungen wie hepatische und renale Toxizität zeigen, selbst bei höheren Dosen . Dies ist ein bedeutender Vorteil bei chronischen Behandlungen, bei denen die langfristige Sicherheit ein Anliegen ist.

Safety and Hazards

(Phenylsulfonyl)acetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Wirkmechanismus

Target of Action

(Phenylsulfonyl)acetic acid derivatives have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1) . FFA1, also known as GPR40, is a G-protein coupled receptor that plays a crucial role in the regulation of glucose homeostasis by enhancing glucose-stimulated insulin secretion .

Mode of Action

It is known that ffa1 agonists generally work by binding to the receptor and enhancing its activity, leading to an increase in insulin secretion . This helps to regulate blood glucose levels, making FFA1 agonists potentially useful in the treatment of type 2 diabetes .

Biochemical Pathways

The biochemical pathways affected by (Phenylsulfonyl)acetic acid are likely related to its action on FFA1 and the subsequent increase in insulin secretion . Insulin is a key hormone in the regulation of glucose metabolism, and its increased secretion can lead to a decrease in blood glucose levels.

Pharmacokinetics

One study found that a derivative of (phenylsulfonyl)acetic acid showed a better balance in terms of physicochemical properties, cytotoxicity profiles, and pharmacokinetic properties compared to other compounds . This suggests that (Phenylsulfonyl)acetic acid and its derivatives may have favorable pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The primary result of (Phenylsulfonyl)acetic acid’s action is an increase in insulin secretion due to its agonistic effect on FFA1 . This can lead to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes . .

Biochemische Analyse

Biochemical Properties

(Phenylsulfonyl)acetic acid plays a significant role in biochemical reactions, particularly as an intermediate in pharmaceutical synthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as sulfonyltransferases. These interactions can affect the catalytic efficiency and specificity of the enzymes, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Phenylsulfonyl)acetic acid can change over time. The stability and degradation of (Phenylsulfonyl)acetic acid are important factors that influence its long-term effects on cellular function. Studies have shown that (Phenylsulfonyl)acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to strong oxidizing agents . Long-term exposure to (Phenylsulfonyl)acetic acid can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEFAALYDTWTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275641 | |

| Record name | (phenylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3959-23-7 | |

| Record name | 3959-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (phenylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3959-23-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

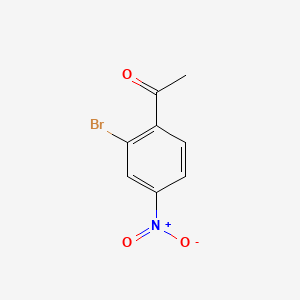

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

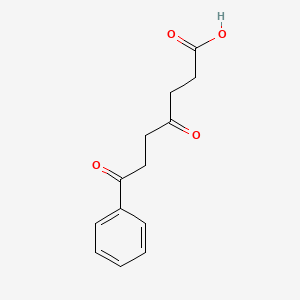

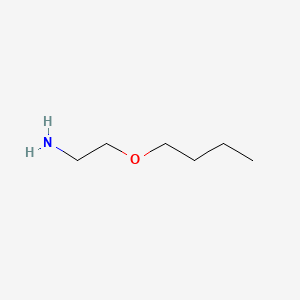

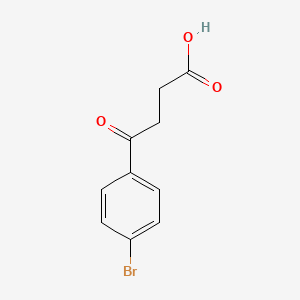

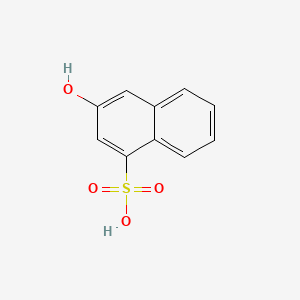

Feasible Synthetic Routes

Q & A

Q1: How do (phenylsulfonyl)acetic acid derivatives exert their therapeutic effect in the context of type 2 diabetes?

A1: (Phenylsulfonyl)acetic acid derivatives act as potent agonists of the free fatty acid receptor 1 (FFAR1), also known as GPR40. [] FFAR1 is a G protein-coupled receptor primarily expressed in pancreatic beta cells, and its activation by these compounds stimulates insulin secretion in a glucose-dependent manner. [] This glucose-dependent action is crucial for managing blood glucose levels and preventing hypoglycemia, a significant concern with some existing diabetes treatments.

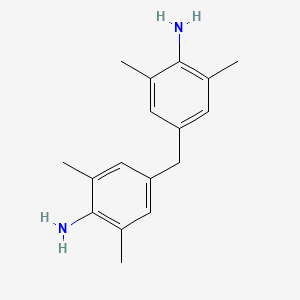

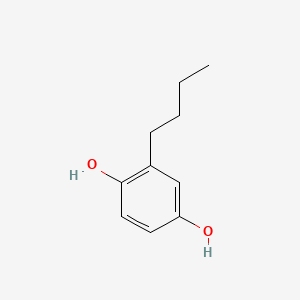

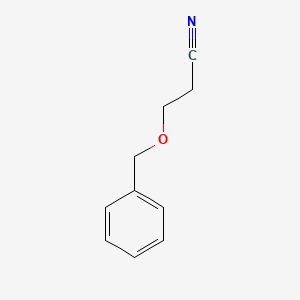

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on (phenylsulfonyl)acetic acid derivatives and their implications for drug development?

A2: Researchers have extensively explored the SAR of (phenylsulfonyl)acetic acid derivatives to optimize their potency, selectivity, and safety profile. [] These studies have revealed key structural features crucial for FFAR1 agonistic activity. For example, the presence of a methyl(benzyloxyimino)phenyl substituent attached to the sulfonyl group was found to be essential for activity. [] Modifications to the phenyl ring, the sulfonyl group, and the acetic acid moiety can significantly impact the compound's binding affinity, efficacy, and pharmacokinetic properties. [] This knowledge is invaluable for designing and synthesizing novel derivatives with improved therapeutic potential for treating type 2 diabetes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)